n-Boc-3,5-dibromo-DL-phenylalanine

Description

BenchChem offers high-quality n-Boc-3,5-dibromo-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Boc-3,5-dibromo-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

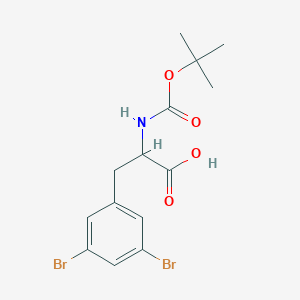

IUPAC Name |

3-(3,5-dibromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQICTPLNJXAZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259976-03-8 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Peptidomimetics: The Structural and Chemical Dynamics of n-Boc-3,5-dibromo-DL-phenylalanine

Executive Summary

The expansion of the chemical space in drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs). n-Boc-3,5-dibromo-DL-phenylalanine (CAS: 1259976-03-8) serves as a highly versatile building block in the synthesis of conformationally constrained peptides, peptidomimetics, and small-molecule therapeutics[1]. By combining an acid-labile tert-butoxycarbonyl (Boc) protecting group with a di-halogenated phenyl ring, this molecule offers orthogonal protection strategies and serves as a prime candidate for late-stage functionalization via transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of its chemical properties, structural logic, and field-proven experimental workflows for its application in modern drug development.

Chemical Identity & Structural Logic

The Role of the Boc Protecting Group

In peptide synthesis, the choice of the N-alpha protecting group dictates the entire synthetic strategy. The Boc group is acid-labile, typically requiring neat trifluoroacetic acid (TFA) for deprotection.

-

Causality in Strategy: Utilizing n-Boc-3,5-dibromo-DL-phenylalanine is essential when employing a Boc/Bzl orthogonal strategy. This is particularly advantageous when synthesizing peptides that contain base-sensitive modifications or when utilizing strongly acid-cleavable resins (e.g., PAM or Merrifield resins) that require anhydrous hydrogen fluoride (HF) for final cleavage.

The 3,5-Dibromo Motif

The substitution of two bromine atoms at the meta positions of the phenyl ring introduces three critical physicochemical advantages:

-

Conformational Restriction: The steric bulk of the bromine atoms restricts the rotation of the aromatic side chain (χ1 and χ2 dihedral angles), locking the resulting peptide into specific, predictable conformations that enhance target-binding affinity.

-

Halogen Bonding: Bromine possesses a region of positive electrostatic potential (the

-hole). This allows the amino acid to act as a Lewis acid, forming highly directional halogen bonds with Lewis bases (such as carbonyl oxygens) within protein binding pockets. -

Cross-Coupling Handle: The carbon-bromine (C–Br) bonds are highly reactive towards palladium-catalyzed oxidative addition, making this amino acid an ideal precursor for Suzuki-Miyaura or Sonogashira cross-coupling reactions to generate complex, bis-arylated derivatives.

Stereochemistry (DL-Racemate)

As a DL-racemic mixture, this compound contains equal proportions of the (D)- and (L)-enantiomers.

-

Causality in Screening: Racemic mixtures are highly cost-effective for initial high-throughput screening (HTS) of peptidomimetic libraries. Once a biological hit is identified, enantioselective synthesis—such as utilizing cinchona alkaloid quaternary ammonium salts as asymmetric phase transfer catalysts—can be employed to isolate the active (S)- or (R)-enantiomer[2].

Physicochemical Data

The following table summarizes the core quantitative data and physical properties of n-Boc-3,5-dibromo-DL-phenylalanine required for laboratory handling and stoichiometric calculations[1].

| Property | Value |

| Chemical Name | 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid |

| CAS Number | 1259976-03-8 |

| Molecular Formula | C₁₄H₁₇Br₂NO₄ |

| Molecular Weight | 423.10 g/mol |

| Standard Purity | ≥98% (HPLC) |

| Storage Conditions | Sealed in dry, 2-8°C |

| SMILES String | CC(C)(C)OC(=O)NC(CC1=CC(Br)=CC(Br)=C1)C(=O)O |

Applications in Drug Development

The unique structural features of 3,5-dibromophenylalanine derivatives have led to their successful integration into several advanced pharmacological agents.

For instance, the (S)-3,5-dibromophenylalanine subunit is a critical structural component of CPD-15A5 , a small-molecule negative allosteric modulator (antagonist) targeting the

Experimental Methodologies

Solid-Phase Peptide Synthesis (Boc-Strategy)

The incorporation of n-Boc-3,5-dibromo-DL-phenylalanine into a growing peptide chain requires precise control over coupling conditions to prevent premature cleavage or racemization.

Step-by-Step Protocol:

-

Resin Swelling: Swell the PAM resin in Dichloromethane (DCM) for 30 minutes. (Causality: Expands the polymer matrix to maximize the exposure of reactive amine sites).

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes. (Causality: Acidic cleavage removes the N-terminal Boc group, exposing a nucleophilic primary amine).

-

Neutralization: Wash the resin with 10% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF). (Causality: Neutralizes the residual TFA salts, ensuring the amine is in its free-base, reactive form).

-

Activation & Coupling: Pre-activate 3.0 equivalents of n-Boc-3,5-dibromo-DL-phenylalanine with HBTU and HOBt in DMF, then add to the resin. (Causality: HOBt suppresses oxazolone formation, minimizing the risk of unwanted side reactions or further racemization during the coupling of the activated ester).

-

Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin. A yellow color (negative) indicates complete coupling. A blue color (positive) indicates unreacted amines, necessitating a double-coupling step.

Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using n-Boc-3,5-dibromo-DL-phenylalanine.

Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

To leverage the di-bromo handles for generating complex peptidomimetics, a late-stage Suzuki-Miyaura coupling can be performed directly on the cleaved peptide or the isolated amino acid.

Step-by-Step Protocol:

-

Degassing: Dissolve the 3,5-dibromo-peptide and the desired aryl boronic acid (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge with Argon for 15 minutes. (Causality: Oxygen rapidly degrades Pd(0) active species; rigorous degassing is mandatory for catalytic turnover).

-

Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂. (Causality: The bidentate dppf ligand provides a stable framework that prevents catalyst deactivation and aggregation into palladium black).

-

Base Addition: Add 3.0 equivalents of Na₂CO₃. (Causality: The mild inorganic base activates the boronic acid into a nucleophilic boronate complex, which is required for the transmetalation step, without hydrolyzing the peptide backbone).

-

Thermal Activation: Heat the reaction to 80°C for 12 hours.

-

Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. Successful bis-arylation is confirmed by the complete disappearance of the characteristic dibromo-isotope pattern (M, M+2, M+4 peaks in a 1:2:1 ratio) and the emergence of the target product mass.

Late-stage functionalization logic via Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

- ChemScene. 1259976-03-8 | 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid.

- National Institutes of Health (NIH) / PMC. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts.

Sources

n-Boc-3,5-dibromo-DL-phenylalanine CAS number and synonyms

Technical Monograph: N-Boc-3,5-dibromo-DL-phenylalanine

Identity & Physicochemical Profile

N-Boc-3,5-dibromo-DL-phenylalanine is a specialized non-canonical amino acid derivative used primarily as a building block in peptide synthesis and medicinal chemistry.[1][2] It combines the steric and electronic properties of the 3,5-dibromophenyl moiety with the orthogonal protection of the tert-butyloxycarbonyl (Boc) group, making it suitable for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics.[2]

Core Identifiers:

Physicochemical Properties Table:

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated.[1][2][3] |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol | Poorly soluble in water.[2] |

| Melting Point | 145–150 °C (Decomposes) | Typical range for Boc-protected halogenated phenylalanines.[2] |

| Purity | ≥ 98% (HPLC) | Standard commercial grade.[2] |

| Chirality | Racemic (DL-mixture) | Contains both (R) and (S) enantiomers (50:50).[2] |

Synthetic Pathways

The synthesis of N-Boc-3,5-dibromo-DL-phenylalanine presents a challenge due to the specific regiochemistry required (meta-substitution) and the need to preserve the halogen atoms during reduction steps.[1][2] The most robust pathway utilizes the Erlenmeyer-Plöchl Azlactone Synthesis , which builds the amino acid backbone from a substituted benzaldehyde.[2]

Phase 1: Construction of the Amino Acid Core

Direct bromination of phenylalanine yields predominantly the para-isomer. Therefore, the 3,5-dibromo substitution pattern is established early using 3,5-dibromobenzaldehyde .[1][2]

Step-by-Step Protocol:

-

Azlactone Formation (Erlenmeyer Condensation):

-

Reagents: 3,5-Dibromobenzaldehyde (1.0 eq), N-Acetylglycine (Hippuric acid, 1.0 eq), Sodium Acetate (0.8 eq), Acetic Anhydride (3.0 eq).[2]

-

Procedure: Reflux the mixture for 2–4 hours. The aldehyde condenses with the active methylene of N-acetylglycine to form the oxazolone (azlactone) ring.[2][5]

-

Observation: The mixture solidifies upon cooling. The product, 4-(3,5-dibromobenzylidene)-2-methyl-5-oxazolone, is isolated by filtration and washing with cold ethanol.[1][2]

-

-

Ring Opening & Reduction:

-

Reagents: Red Phosphorus (P), Hydroiodic Acid (HI), Acetic Anhydride.[2]

-

Procedure: The azlactone is subjected to reductive hydrolysis. The P/HI system reduces the double bond and cleaves the oxazolone ring simultaneously.

-

Critical Note: Standard catalytic hydrogenation (Pd/C, H₂) is avoided here because it would likely debrominate the aromatic ring (hydrodehalogenation).[2]

-

Product: 3,5-Dibromo-DL-phenylalanine (free amino acid).[1][2][4]

-

Phase 2: N-Terminal Protection (Boc-ylation)

To render the amino acid compatible with peptide synthesis, the amine is protected.[2]

Protocol:

-

Dissolution: Dissolve 3,5-dibromo-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1M NaOH.

-

Acylation: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (ninhydrin stain will disappear as free amine is consumed).[2]

-

Workup: Evaporate dioxane. Acidify the aqueous phase to pH 2–3 with KHSO₄ or dilute HCl.[2] Extract with Ethyl Acetate.[2]

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield pure N-Boc-3,5-dibromo-DL-phenylalanine.

Caption: Synthesis of N-Boc-3,5-dibromo-DL-phenylalanine via the Erlenmeyer-Plöchl Azlactone route.

Applications in Drug Discovery

A. Halogen Bonding & Steric Probes

The two bromine atoms at the meta positions (3,5) create a unique electronic and steric profile.

-

Sigma-Hole Interactions: Bromine atoms can act as electrophilic Lewis acids (halogen bond donors) interacting with backbone carbonyls or nucleophilic residues in target proteins.[2]

-

Steric Bulk: The 3,5-substitution pattern imposes restricted rotation on the phenyl ring, useful for constraining peptide conformations in structure-activity relationship (SAR) studies.[2]

B. Glutamatergic Modulation (Neuroscience)

While the DL-form is a racemic mixture, the L-isomer component has demonstrated significant biological activity as a polyvalent modulator of the glutamatergic system.[2]

-

Mechanism: It acts as a partial agonist at the glycine site of NMDA receptors and an antagonist at AMPA/kainate receptors .

-

Therapeutic Potential: Research suggests utility in treating neurological deficits associated with stroke and schizophrenia by normalizing glutamatergic transmission without the severe side effects of total blockade.

Caption: Functional applications of N-Boc-3,5-dibromo-DL-phenylalanine in synthesis and pharmacology.

Handling & Safety

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but should be kept dry to prevent hydrolysis of the Boc ester.

-

Hazards: Classified as an Irritant (Xi) .[2]

-

Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor, specifically separating it from non-halogenated solvents to prevent equipment corrosion during incineration.[2]

References

-

ChemScene. (2025).[2] Product Monograph: 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid (CAS 1259976-03-8).[1][2][4]Link[2][4]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11652712, 3,5-Dibromo-L-phenylalanine.[1][2]Link[2]

-

Yarotskyy, V., et al. (2005).[2] "Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine."[1][2] Molecular Pharmacology, 67(5).[2] Link

-

BenchChem. (2025).[2][6] Technical Guide to Halogenated Phenylalanine Analogs.Link[2]

-

ChemicalBook. (2025).[2][7] 3,5-Dibromo-DL-phenylalanine Properties and Synthesis.Link[2]

Sources

- 1. Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 甲胺苯丙酮_密度_沸点_分子量_甲胺苯丙酮CAS号【15351-09-4】_化源网 [chemsrc.com]

- 4. CAS [chemicalbook.com]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Steric Effects of 3,5-Dibromo Substitution on Peptide Conformation: A Structural and Mechanistic Guide

Executive Summary

As a Senior Application Scientist, I approach peptide design not merely as sequence optimization, but as topological engineering. The incorporation of non-natural halogenated amino acids is a cornerstone of modern peptidomimetic drug discovery. While fluorination is often employed for its electronic effects, the introduction of heavy halogens—specifically the 3,5-dibromo substitution on aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe)—serves a distinctly different purpose: steric rigidification .

This whitepaper explores the causality behind the steric bulk of bromine, its profound impact on dihedral angle restriction, and how we leverage these mechanics to engineer proteolytically stable, conformationally locked peptides with high target affinity.

Mechanistic Foundations: The Steric Bulk of Bromine

To understand why 3,5-dibromination dictates peptide conformation, we must look at the fundamental physical chemistry of the substitution. The van der Waals radius of a bromine atom is approximately 1.85 Å, which is massively larger than that of the native hydrogen atom (1.20 Å).

When two bromine atoms are installed at the ortho positions (3 and 5) of an aromatic ring, they introduce a severe steric clash with the peptide backbone (specifically the carbonyl oxygen and amide nitrogen) whenever the side chain attempts to rotate. This steric hindrance heavily hampers C3-C4 bond rotation[1]. Experimental NMR studies on symmetrically ortho-disubstituted derivatives reveal that dibromo substitution elevates the rotational energy barrier to approximately 15.6–15.8 kcal/mol[2].

At physiological temperatures, this energy barrier forces a transition from rapid free rotation to slow exchange. The side chain becomes trapped in a specific rotameric state, effectively locking the local conformation of the peptide backbone.

Logical flow of how 3,5-dibromo substitution induces steric bulk and peptide stability.

Conformational Consequences in Peptide Scaffolds

The rotamer locking induced by 3,5-dibromo substitution has two primary downstream effects that we exploit in drug development:

-

Proteolytic Shielding : The fixed, bulky side-chain orientation sterically shields the adjacent amide bonds from the active sites of proteolytic enzymes. Studies have shown that bromination provides mechanical resilience and superior proteolytic stability to peptide scaffolds[3].

-

Conformational Selection and Target Affinity : A highly flexible native peptide pays a massive entropic penalty upon binding to a receptor. By locking the peptide into its bioactive conformation, we pre-pay this entropic cost. Furthermore, the three-dimensional structural influence of halogenated amino acids extends to global secondary structure, modulating binding affinity via steric effects[4]. We can also use this bulk to intentionally stabilize inactive receptor states; for instance, incorporating a 3,5-dibromophenylalanine derivative has been shown to act as a negative allosteric modulator by favoring an inactive conformational state of the β2-adrenergic receptor[5].

Quantitative Data Summary

The table below summarizes the physical parameters and mechanistic consequences of 3,5-dibromo substitution compared to native residues.

| Parameter | Native Residue (Tyr/Phe) | 3,5-Dibromo Substituted | Mechanistic Consequence |

| Aromatic Substituent vdW Radius | 1.20 Å (Hydrogen) | 1.85 Å (Bromine) | Induces severe steric clash with the peptide backbone[4]. |

| Rotational Energy Barrier (χ2) | < 5.0 kcal/mol | 15.6 – 15.8 kcal/mol | Restricts rotation, leading to slow exchange on the NMR timescale[2]. |

| Conformational State | Highly flexible (multiple rotamers) | Locked / Restricted rotamer | Reduces entropic penalty upon target binding; can favor specific receptor states[5]. |

| Proteolytic Susceptibility | High (rapid degradation) | Low (extended half-life) | Bulky halogens sterically shield adjacent amide bonds from proteases[3]. |

Self-Validating Experimental Protocol: Synthesis & Conformational Analysis

Trustworthiness in peptide engineering relies on self-validating experimental systems. When working with extremely bulky non-natural amino acids, standard protocols will fail. Below is the field-proven, step-by-step methodology for synthesizing and validating peptides containing 3,5-dibromo substitutions.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

-

Causality : Due to the extreme steric hindrance of the 3,5-dibromo aromatic ring, the coupling of the subsequent incoming amino acid (at the N-terminus of the dibromo residue) suffers from severe kinetic slowdown because the bulky bromines shield the α-amine.

-

Action : Employ highly reactive coupling reagents (e.g., HATU/HOAt instead of standard HBTU). Extend the coupling time of the residue following the 3,5-dibromo amino acid to 2–4 hours, and apply microwave assistance (e.g., 75°C for 15 minutes) to overcome the activation energy barrier.

Step 2: Cleavage and Purification

-

Causality : While brominated aromatics are generally stable, harsh scavengers can induce unwanted debromination.

-

Action : Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Avoid strong reducing scavengers like DTT or EDT unless absolutely necessary for Cys-containing sequences. Purify via RP-HPLC using a C18 column; note that the dibromo substitution will significantly increase the retention time due to enhanced lipophilicity.

Step 3: Circular Dichroism (CD) Spectroscopy

-

Causality : We must verify if the local steric lock translates to a global secondary structure shift.

-

Action : Dissolve the purified peptide in a phosphate buffer (pH 7.4). Scan from 190 nm to 260 nm. Compare the spectra of the native vs. dibromo-peptide to observe shifts (e.g., from a random coil minimum at 200 nm to an α-helical signature with minima at 208 nm and 222 nm).

Step 4: 2D NMR (ROESY/NOESY) Conformational Analysis

-

Causality : To definitively prove rotamer locking, we must measure the spatial proximity of protons.

-

Action : Perform 2D NOESY or ROESY NMR in aqueous solution (or membrane-mimetic micelles). Look for strong, distinct cross-peaks between the aromatic protons of the 3,5-dibromo residue and the backbone amide protons. The lack of peak averaging (compared to the native peptide) confirms that the side chain is locked in a slow-exchange rotameric state[2].

Step-by-step experimental workflow for synthesizing and validating 3,5-dibromo peptides.

References

1.[4] Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. URL:[Link] 2.[2] Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. PMC. URL:[Link] 3.[1] Controllable multi-halogenation of a non-native substrate by SyrB2 iron halogenase. bioRxiv. URL:[Link] 4.[3] Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. ResearchGate / Angewandte Chemie. URL:[Link] 5.[5] Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. PNAS. URL:[Link]

Sources

- 1. Controllable multi-halogenation of a non-native substrate by SyrB2 iron halogenase | bioRxiv [biorxiv.org]

- 2. Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

Applications of racemic n-Boc-3,5-dibromo-phenylalanine in drug discovery

Engineering Chemical Space: Applications of Racemic N-Boc-3,5-dibromo-phenylalanine in Modern Drug Discovery

Strategic Rationale: The Anatomy of a Privileged Scaffold

In the landscape of modern drug discovery, the design of highly selective and metabolically stable therapeutics relies heavily on the integration of unnatural amino acids. Among these, racemic N-Boc-3,5-dibromo-phenylalanine (CAS: 1259976-03-8)[1] has emerged as a profoundly versatile building block. As a Senior Application Scientist, selecting this specific scaffold is rarely arbitrary; it is a calculated decision driven by three distinct structural advantages:

-

The Racemic (DL) Advantage : In the early stages of library generation—particularly in DNA-Encoded Library (DEL) synthesis—utilizing a racemic mixture effectively doubles the stereochemical diversity of the resulting chemical space without requiring additional synthetic steps. Once a hit is identified, the active enantiomer can be deconvoluted and isolated[2].

-

The 3,5-Dibromo Motif : The meta-substitution of two bromine atoms serves a dual purpose. Biologically, bromine atoms are highly polarizable and act as potent halogen bond donors, engaging in highly directional

-hole interactions with target proteins[3]. Chemically, they act as orthogonal handles for late-stage transition-metal-catalyzed cross-coupling reactions, allowing for explosive divergent synthesis[4]. -

The N-Boc Protection : The tert-butoxycarbonyl (Boc) group provides robust protection of the

-amine that is completely orthogonal to the basic and high-temperature conditions required for palladium catalysis, ensuring the integrity of the amino acid backbone during rigorous structural diversification[1].

Target Affinity and the Physics of Halogen Bonding

The incorporation of 3,5-dibromophenylalanine into peptide or small-molecule backbones fundamentally alters target binding dynamics. Halogen bonds are non-covalent interactions where the electrophilic region (the

Because bromine is significantly more polarizable than fluorine or chlorine, the

Case Studies in Efficacy:

-

GPCR Allosteric Modulators: In a landmark study utilizing DEL screening against purified G-protein-coupled receptors (GPCRs), a 3,5-dibromophenylalanine derivative was identified as a critical structural component of a negative allosteric modulator for the

-adrenergic receptor ( -

LAT1 Transporters: The L-type Amino Acid Transporter 1 (LAT1) is highly upregulated in cancer cells. Halogenated phenylalanine derivatives exhibit high affinity and selectivity for LAT1, where quantum mechanics-molecular mechanics (QM-MM) simulations have validated that the halogen atoms actively drive binding affinity through polar

-hole interactions rather than mere lipophilic bulk[5].

Workflow for utilizing racemic N-Boc-3,5-dibromo-Phe in high-throughput drug discovery.

Late-Stage Diversification via Transition Metal Catalysis

The true synthetic power of N-Boc-3,5-dibromo-DL-phenylalanine lies in its role as a central hub for divergent cross-coupling. The carbon-bromine bonds are stable under standard physiological and peptide-coupling conditions but are highly reactive toward Palladium(0) insertion.

By subjecting the dibromo scaffold to Suzuki-Miyaura, Sonogashira, or Heck couplings, researchers can rapidly generate libraries of polyaryl (teraryl, quateraryl) unnatural amino acids[6]. The Suzuki-Miyaura reaction is particularly prominent for bioorthogonal derivatization due to the stability and environmentally benign nature of organoboron reagents[4].

Quantitative Data Summaries

To rationalize the use of this scaffold, the following table summarizes the physicochemical and experimental parameters that dictate its behavior in drug discovery workflows:

| Parameter | Value / Characteristic | Strategic Advantage in Drug Design |

| Molecular Weight | 423.10 g/mol [1] | Provides distinct mass signatures for mass spectrometry (MS)-based DEL deconvolution. |

| LogP Shift (vs. native Phe) | +1.5 to +2.0 (estimated) | Significantly enhances lipophilicity, improving membrane permeability and LAT1 transport efficiency[5]. |

| Halogen Bond Strength | 10 - 50 kJ/mol | Stronger than standard van der Waals forces; highly directional for precise target locking[3]. |

| Suzuki Coupling Yield | 57% - 82% (Polyaryl)[6] | Enables highly efficient, late-stage generation of teraryl and quateraryl libraries from a single precursor. |

| Enantiomeric Excess (ee) | Up to 98% post-resolution[7] | Allows for rigorous stereochemical SAR profiling following initial racemic hit identification. |

Self-Validating Experimental Protocols

Protocol A: Divergent Suzuki-Miyaura Cross-Coupling (Solution Phase)

Objective: Generate a teraryl-phenylalanine derivative library for structure-activity relationship (SAR) screening. Causality & Self-Validation: This protocol is designed to prevent catalyst poisoning and ensure complete double-coupling at both the 3- and 5-positions.

-

Solvent Degassing: Purge a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, leading to homocoupling of the boronic acid and aborted yields.

-

-

Reagent Assembly: To a Schlenk flask, add N-Boc-3,5-dibromo-DL-phenylalanine (1.0 eq), the desired arylboronic acid (2.5 eq, slight excess to drive double coupling), and

(3.0 eq).-

Causality: The inorganic base (

) is strictly required for the transmetalation step. It coordinates with the boron atom to form a negatively charged, highly nucleophilic boronate complex that readily transfers the aryl group to the Palladium center.

-

-

Catalyst Addition: Under a positive flow of Argon, add

(0.05 eq).-

Causality: The bidentate dppf ligand enforces a cis-geometry on the intermediate Palladium complex. This spatial arrangement drastically accelerates the final reductive elimination step, minimizing competitive side reactions like

-hydride elimination.

-

-

Thermal Activation: Seal the flask and heat to 80°C for 12 hours.

-

Causality: The meta-dibromo motif presents moderate steric hindrance; elevated thermal energy is required to overcome the activation barrier of the initial oxidative addition into the C–Br bonds.

-

-

Workup & Isolation: Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 3, and extract with Ethyl Acetate (3x).

-

Self-Validation: Acidification ensures the free carboxylate group of the Boc-protected amino acid is fully protonated, driving the product entirely into the organic phase. Failure to acidify will result in the product washing away in the aqueous waste.

-

Pd-catalyzed Suzuki-Miyaura catalytic cycle for 3,5-dibromophenylalanine diversification.

Protocol B: Chiral Resolution of Racemic Hits

Once a racemic hit is identified from the library, it must be deconvoluted to determine the active stereocenter. Biological targets are inherently chiral; the (S)-enantiomer typically mimics natural L-phenylalanine, while the (R)-enantiomer often provides enhanced proteolytic stability.

-

Phase-Transfer Catalysis (PTC): For scalable resolution, asymmetric

-alkylation of glycine Schiff bases using pseudoenantiomeric phase transfer catalysts (e.g., cinchonine-derived catalysts) can be employed to synthesize the pure (R)- or (S)-enantiomers of the dibrominated hit de novo[7]. -

Chiral Preparative HPLC: Alternatively, the racemic Boc-protected hit can be directly resolved using a Daicel Chiralcel OD-H or IA column (n-hexane/isopropanol isocratic gradient).

-

Causality: The bulky Boc group interacts differentially with the chiral stationary phase, allowing for baseline separation of the enantiomers prior to final biological validation[7].

-

References

- Title: Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library Source: PNAS URL

- Title: 1259976-03-8 | 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)

- Title: Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1)

- Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL

- Source: Biochemistry (ACS Publications)

- Title: Successive diastereoselective C(sp3)

- Source: PMC (NIH)

Sources

- 1. chemscene.com [chemscene.com]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of n-Boc-3,5-dibromo-DL-phenylalanine in DMF and DCM

Solvation Dynamics of n-Boc-3,5-dibromo-DL-phenylalanine in DMF and DCM: A Technical Guide for Peptide Synthesis

Executive Summary

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS) or the development of peptidomimetics, the solubility of unnatural amino acid building blocks is a critical parameter that dictates coupling efficiency and overall yield. This whitepaper provides an in-depth physicochemical analysis of n-Boc-3,5-dibromo-DL-phenylalanine (CAS: 1259976-03-8)[1]. By examining the thermodynamic drivers of its dissolution in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), this guide establishes field-proven protocols for solubility validation and SPPS integration.

Physicochemical Profiling & Causality of Solvation

To understand how n-Boc-3,5-dibromo-DL-phenylalanine behaves in organic solvents, we must first deconstruct its molecular architecture:

-

Zwitterion Masking: In unprotected amino acids, the presence of a charged N-terminal amine and C-terminal carboxylate creates a highly polar zwitterion with immense crystal lattice energy, rendering them insoluble in most organic solvents. The addition of the tert-butoxycarbonyl (Boc) protecting group masks the amine, preventing zwitterion formation and drastically shifting the molecule's profile toward lipophilicity[2].

-

Halogenated Aromatic Ring: The inclusion of two heavy bromine atoms at the meta (3,5) positions of the phenyl ring significantly increases the molecular weight (423.10 g/mol ) and the hydrophobic surface area[1].

-

Stereochemical Entropy: Because this compound is a DL-racemate (an equimolar mixture of D- and L-enantiomers), its crystal lattice is typically less uniformly packed than an enantiopure equivalent. This structural irregularity lowers the thermodynamic barrier (lattice energy) required for solvent molecules to penetrate and dissociate the solid phase.

Solvent Dynamics: DMF vs. DCM

In Boc-based SPPS, DCM and DMF serve distinct but complementary roles. The solubility of n-Boc-3,5-dibromo-DL-phenylalanine in these solvents is driven by different intermolecular forces.

Dichloromethane (DCM): The Lipophilic Swelling Agent

DCM is the gold-standard solvent in standard Boc-chemistry protocols[3]. It is a moderately polar, halogenated solvent that excels at solvating lipophilic moieties via dispersion forces and dipole-induced dipole interactions. Because the Boc group and the 3,5-dibromophenyl ring impart profound hydrophobicity to the molecule, n-Boc-3,5-dibromo-DL-phenylalanine exhibits excellent solubility in DCM[2]. Furthermore, DCM provides optimal swelling of the polystyrene-based resins typically used in Boc-SPPS, ensuring the resin matrix is fully accessible for coupling[3].

N,N-Dimethylformamide (DMF): The Polar Aprotic Workhorse

DMF is a highly polar aprotic solvent with a high dielectric constant. While DCM solvates the hydrophobic regions, DMF aggressively targets the polar carboxylic acid and carbamate (Boc) moieties. It acts as a powerful hydrogen-bond acceptor, breaking down the intermolecular hydrogen bonds that form carboxylic acid dimers in the solid state[4]. In practice, coupling reagents (such as DCC or HOBt) and Boc-amino acids are frequently co-dissolved in DMF to ensure rapid, homogeneous reaction kinetics before being introduced to the DCM-swelled resin[5].

Caption: Thermodynamic pathways of n-Boc-3,5-dibromo-DL-Phe solvation in DMF and DCM.

Table 1: Comparative Solvent Properties and Solvation Capacity

| Solvent Property | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Chemical Class | Halogenated / Moderately Polar | Polar Aprotic |

| Dielectric Constant (ε) | 8.93 | 36.7 |

| Primary Solvation Mechanism | Dispersion forces (Hydrophobic) | Dipole-dipole & H-bond acceptance |

| Role in Boc-SPPS | Primary resin swelling & washing[3] | Reagent dissolution & coupling medium[5] |

| Expected Solubility | High (Driven by Boc/Bromine lipophilicity) | High (Driven by Carboxyl/Carbamate H-bonding) |

Experimental Methodology: Standardized Solubility Determination

To ensure absolute trustworthiness in process scale-up, solubility must not be estimated; it must be quantified. The following self-validating protocol utilizes the isothermal saturation shake-flask method to determine the exact solubility limit of n-Boc-3,5-dibromo-DL-phenylalanine in either DCM or DMF.

Step-by-Step Protocol:

-

Saturation Preparation: Add an excess amount of n-Boc-3,5-dibromo-DL-phenylalanine (e.g., 500 mg) to a 5 mL glass vial containing 2 mL of the target solvent (DCM or DMF).

-

Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solvated phase.

-

Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

-

Quantification: Dilute the filtered supernatant volumetrically with a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV at 254 nm against a pre-established calibration curve of the amino acid.

Caption: Saturation shake-flask protocol for quantifying amino acid solubility.

Application Workflow: Solvation for Boc-SPPS

When utilizing n-Boc-3,5-dibromo-DL-phenylalanine in a peptide synthesizer, the dissolution strategy must account for both the amino acid and the coupling reagents. The following workflow ensures complete dissolution and prevents premature precipitation during the coupling cycle[5].

Protocol for Amino Acid Activation:

-

Resin Preparation: Swell the polystyrene resin in pure DCM for 1-2 hours in the reaction vessel to maximize the exposure of reactive sites[5].

-

Amino Acid Dissolution: In a separate activation vessel, dissolve 3 equivalents of n-Boc-3,5-dibromo-DL-phenylalanine and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) in a minimal volume of high-purity, degassed DMF. Note: DMF must be degassed and fresh, as it can spontaneously degrade over time to release dimethylamine impurities, which can cause unwanted side reactions[3].

-

Activator Addition: Add 3 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM to the DMF solution. Pre-activate the mixture for 10-15 minutes[5].

-

Coupling: Transfer the fully solvated, activated complex to the DCM-swelled resin and agitate for 2-4 hours at room temperature[5].

Troubleshooting Sub-Optimal Dissolution

While n-Boc-3,5-dibromo-DL-phenylalanine is inherently soluble in both DCM and DMF, process deviations can induce apparent insolubility.

-

Moisture Contamination: Traces of water in the solvent or the lyophilized powder can induce hydrophobic aggregation, drastically reducing solubility[2]. Solution: Always store the amino acid sealed in a dry environment at 2-8°C[1] and utilize anhydrous, molecular-sieve-dried solvents.

-

Kinetic vs. Thermodynamic Barriers: If the powder forms clumps upon solvent addition, it may simply be a kinetic dissolution issue rather than hitting the thermodynamic solubility limit. Solution: Apply gentle heating (up to 30-40°C) or utilize a sonication bath for 5 minutes to provide the activation energy required to break up physical aggregates[2].

References

-

AAPPTec. "Solvents for Solid Phase Peptide Synthesis". AAPPTec. URL:[Link]

-

Taylor & Francis. "Evaluation of greener solvents for solid-phase peptide synthesis". Green Chemistry Letters and Reviews. URL:[Link]

Sources

Technical Guide: Safety and Handling of N-Boc-3,5-dibromo-DL-phenylalanine

[1][2][3]

Executive Summary

N-Boc-3,5-dibromo-DL-phenylalanine (CAS 1259976-03-8) is a specialized halogenated amino acid derivative utilized primarily in peptide synthesis and medicinal chemistry.[1][2][3] As a protected building block, it serves as a critical intermediate for introducing halogenated aromatic moieties into peptidomimetics, often to enhance metabolic stability or lipophilicity.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. Unlike standard amino acids, the presence of bromine substituents and the Boc (tert-butoxycarbonyl) protecting group necessitates specific protocols to maintain chemical integrity and ensure operator safety.[2][3]

Chemical Identity & Physical Properties

Accurate identification is the first step in chemical safety.[2] The following data establishes the baseline for verification and stoichiometric calculations.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-3,5-dibromo-DL-phenylalanine |

| CAS Number | 1259976-03-8 |

| Molecular Formula | C₁₄H₁₇Br₂NO₄ |

| Molecular Weight | 423.10 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents (DCM, DMF, DMSO, MeOH); Insoluble in water |

| Melting Point | >100°C (Typical for Boc-amino acids; specific experimental determination recommended) |

| Stereochemistry | DL (Racemic mixture of R and S enantiomers) |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact analog may be limited, the Precautionary Principle dictates that it be treated according to the hazard profiles of similar halogenated Boc-amino acids.[2]

GHS Classification (Self-Classification based on Analogues)[1][2][3]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements

Safe Handling & Storage Protocols

The stability of the Boc group and the integrity of the halogenated ring depend on rigorous environmental controls.[2]

Engineering Controls

-

Ventilation: All handling of the solid powder must occur within a certified Chemical Fume Hood to prevent inhalation of fine particulates.[2]

-

Inert Atmosphere: While air-stable for short periods, long-term storage and reaction setups should utilize Nitrogen (N₂) or Argon (Ar) to prevent moisture absorption (hygroscopicity).[1][2][3]

Personal Protective Equipment (PPE)[1][2][3]

-

Respiratory: N95 (US) or P1 (EU) dust mask when weighing outside a hood (not recommended).[2][3]

-

Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).[2][3] Double-gloving is recommended during synthesis steps involving TFA (trifluoroacetic acid).[1][2][3]

Storage Logic[2][3]

-

Temperature: Refrigerate at 2–8°C .

-

Container: Keep tightly closed. Light-sensitive (halogenated aromatics can undergo photolytic debromination over extended exposure).[1][2][3] Store in amber vials or wrap in foil.

Operational Workflow Diagram

The following diagram illustrates the critical path for handling the compound from storage to reaction, emphasizing decision points for safety.

Figure 1: Operational workflow for safe handling of N-Boc-3,5-dibromo-DL-phenylalanine.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate harm.[2] This protocol is self-validating: if the symptoms persist after the initial step, medical escalation is mandatory.[2]

First Aid Measures

-

Eye Contact: Immediately flush with active running water for 15 minutes.[2] Causality: Halogenated organics can cause corneal damage; immediate dilution is critical.

-

Skin Contact: Wash with soap and copious water.[2] Remove contaminated clothing.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Goggles, Gloves, Lab Coat).[2]

-

Contain: Cover spill with a damp paper towel to prevent dust generation.[2]

-

Clean: Sweep up carefully or use a HEPA vacuum.[2]

-

Disposal: Place in a container labeled "Solid Halogenated Organic Waste".

Emergency Logic Diagram

Figure 2: Decision logic for emergency response following exposure.

Technical Application Context

For researchers utilizing this compound in synthesis, understanding the chemical behavior is as important as safety.[2]

Boc-Deprotection Safety

Removing the Boc group typically requires Trifluoroacetic Acid (TFA).[1][2][3][5]

-

Risk: The formation of tert-butyl cations during deprotection can lead to alkylation of the electron-rich aromatic ring (scavenging is crucial).[1][2][3]

-

Protocol: Use a scavenger cocktail (e.g., TFA:TIS:H₂O 95:2.5:2.[2]5) to prevent side reactions.[2][6]

-

Safety Note: TFA is highly corrosive.[2] Perform all deprotection steps in a fume hood.[2]

Coupling Considerations

-

Activation: Standard coupling reagents (HATU, HBTU, DIC/Oxyma) are compatible.[2]

-

Steric Hindrance: The 3,5-dibromo substitution pattern adds steric bulk near the amine.[2] Extended coupling times may be required compared to unsubstituted phenylalanine.[2]

-

Racemization: As a DL-mixture, the starting material is already racemic.[2] However, if separating isomers later, avoid strong bases during coupling to prevent further epimerization issues.

References

Methodological & Application

Application Note: Enzymatic Resolution of Racemic N-Boc-3,5-dibromo-DL-phenylalanine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Asymmetric Synthesis, Unnatural Amino Acids, Peptide Therapeutics

Introduction & Mechanistic Rationale

Halogenated unnatural amino acids, such as 3,5-dibromo-phenylalanine, are critical building blocks in modern drug discovery. They serve as essential pharmacophores for enhancing peptide metabolic stability, facilitating macrocyclization via cross-coupling chemistries, and probing steric interactions in target binding pockets [1]. However, the chemical asymmetric synthesis of these sterically demanding, di-halogenated derivatives is often plagued by low yields and complex chiral auxiliary requirements.

Enzymatic kinetic resolution (EKR) offers a highly scalable, self-validating alternative. While Acylase I is the classical choice for resolving N-acetyl amino acids, it is completely inactive against N-Boc protected substrates. To circumvent this, the resolution of N-Boc-amino acids is optimally achieved by converting the racemate into an ester (e.g., a methyl ester), followed by stereoselective hydrolysis using a protease such as Subtilisin Carlsberg (Alcalase) [2].

The Causality of the Enzyme Choice

Subtilisin Carlsberg is selected over lipases (like CALB) for this specific substrate due to the architecture of its S1 binding pocket . The S1 pocket of Subtilisin is highly hydrophobic and expansive, perfectly accommodating the bulky, electron-rich 3,5-dibromo aromatic ring. The enzyme's catalytic triad (Ser221, His64, Asp32) exclusively attacks the (L)-enantiomer of the ester, forming a tetrahedral intermediate that collapses to release the free (L)-acid, leaving the (D)-ester intact.

Fig 1: Subtilisin-catalyzed stereoselective ester hydrolysis mechanism.

Experimental Workflow: A Self-Validating System

To ensure high enantiomeric excess (ee > 99%) and operational trustworthiness, the protocol is designed as a self-validating system. The reaction progress is directly coupled to base consumption, providing real-time kinetic feedback.

Fig 2: Chemoenzymatic workflow for the resolution of N-Boc-3,5-dibromo-DL-Phe.

Step-by-Step Protocol

Phase 1: Synthesis of the Methyl Ester

Rationale: The free carboxylic acid must be masked to allow the protease to recognize the substrate as an acyl donor.

-

Reaction Setup: Dissolve 10.0 g of racemic N-Boc-3,5-dibromo-DL-phenylalanine in 50 mL of anhydrous DMF. Add 1.5 equivalents of finely powdered K₂CO₃.

-

Alkylation: Dropwise add 1.2 equivalents of Methyl Iodide (MeI) at 0 °C. Stir at room temperature for 4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar acid spot (

~0.1) must completely convert to the non-polar ester ( -

Workup: Quench with water, extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the racemic ester.

Phase 2: Subtilisin-Catalyzed Kinetic Resolution

Rationale: The 3,5-dibromo substitution makes the substrate extremely hydrophobic. A 15% DMSO co-solvent is mandatory to prevent mass-transfer limitations without denaturing the enzyme. Furthermore, the pH must be strictly maintained at 8.0; if the pH drops below 7.5 due to the generated carboxylic acid, His64 protonates, and the enzyme halts.

-

Solubilization: Dissolve 5.0 g of the racemic ester in 15 mL of DMSO.

-

Buffer Addition: Slowly add 85 mL of 0.1 M Sodium Phosphate buffer (pH 8.0) under vigorous stirring to form a fine suspension.

-

Enzyme Addition: Add 0.5 mL of Alcalase 2.4L (Subtilisin Carlsberg liquid formulation).

-

pH-Stat Monitoring (Self-Validation): Connect the reaction vessel to an autotitrator loaded with 0.5 M NaOH. Set the setpoint to pH 8.0. The reaction is strictly complete when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion of the racemate).

Phase 3: Enantiomer Separation

Rationale: At pH 8.5, the (L)-enantiomer exists as a water-soluble sodium carboxylate, while the (D)-enantiomer remains a highly lipophilic ester. Phase separation provides absolute chemoselective purification.

-

Alkalinization: Adjust the reaction mixture to pH 8.5 using 1 M NaOH.

-

Organic Extraction: Extract the mixture with Methyl tert-Butyl Ether (MTBE) (3 × 50 mL). The organic layer contains the unreacted (D)-ester .

-

Aqueous Acidification: Cool the aqueous layer to 0 °C. Carefully acidify to pH 2.0 using 1 M HCl. The (L)-acid will precipitate or form a milky emulsion.

-

Final Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield pure N-Boc-3,5-dibromo-L-phenylalanine .

Quantitative Data & Quality Control

To ensure reproducibility, the following tables summarize the expected enzymatic performance and the quality control metrics for the isolated product.

Table 1: Comparative Enzyme Performance for Bulky N-Boc-Phe Derivatives

| Enzyme System | Co-Solvent Requirement | Enantiomeric Ratio (E-value) | Typical Conversion | Primary Limitation |

| Subtilisin Carlsberg | 10-20% DMSO | > 150 | 50% (Ideal) | Requires strict pH stat control |

| Candida antarctica Lipase B | 50% MTBE (Biphasic) | ~ 40 - 60 | 45% (Slow) | S1 pocket steric clash with Br |

| Porcine Liver Esterase (PLE) | 10% Acetone | < 10 | > 60% (Poor selectivity) | Non-specific hydrolysis |

Table 2: Quality Control Metrics for Isolated N-Boc-3,5-dibromo-L-Phe

| Parameter | Analytical Method | Acceptance Criteria | Causality / Significance |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 99.0% ee | Confirms absolute stereoselectivity of the Subtilisin S1 pocket. |

| Chemical Purity | LC-MS (UV 254 nm) | > 98.0% | Ensures complete removal of the (D)-ester during MTBE extraction. |

| Specific Rotation | Polarimetry ( | Matches L-standard | Validates the absolute configuration of the isolated enantiomer. |

Advanced Alternative: Dynamic Kinetic Resolution (DKR)

While the standard kinetic resolution limits the theoretical yield of the (L)-enantiomer to 50%, advanced continuous-flow Dynamic Kinetic Resolution (DKR) can push yields >90%. By converting the substrate to an ethyl thioester instead of a methyl ester, the unreacted (D)-thioester can be continuously racemized in situ using a mild organic base (e.g., DBU) without degrading the enzyme. Recent literature demonstrates that immobilizing Subtilisin A on macroporous silica gels allows for continuous-flow DKR of N-Boc-amino acid thioesters, providing unprecedented throughput for industrial scale-up [3, 4].

References

-

Rose, T. E. (2020). Template-based macrocycle discovery targeting the prolyl isomerase Pin1. UCLA Electronic Theses and Dissertations. eScholarship. URL:[Link]

-

Kurokawa, M., Shindo, T., & Suzuki, M. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. Keio University / Elsevier Pure. URL:[Link]

-

D'Arrigo, P., Pedrocchi-Fantoni, G., Servi, S., & Tessaro, D. (2010). Dynamic kinetic resolution of N-Boc-aminoacid thioesters mediated by subtilisin. ResearchGate. URL:[Link]

-

Weiser, D., Poppe, L., et al. (2016). A Continuous-Flow Cascade Reactor System for Subtilisin A-Catalyzed Dynamic Kinetic Resolution of N-tert-Butyloxycarbonylphenylalanine Ethyl Thioester with Benzylamine. MTMT / Hungarian Academy of Sciences. URL:[Link]

Using n-Boc-3,5-dibromo-DL-phenylalanine as a scaffold for peptidomimetics

Application Note: N-Boc-3,5-dibromo-DL-phenylalanine as a High-Versatility Scaffold for Peptidomimetics

Executive Summary

N-Boc-3,5-dibromo-DL-phenylalanine represents a "privileged structure" in modern drug discovery. Beyond its role as a standard building block, it functions as a dual-purpose scaffold:

-

Reactive Hub: The aryl bromide moieties serve as orthogonal handles for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries or "stapled" peptides.

-

Pharmacophore Tuner: The 3,5-dibromo substitution pattern introduces significant steric bulk and lipophilicity (logP modulation) while enabling specific halogen-bonding interactions with target protein carbonyls.

This guide details the protocols for resolving the racemic mixture (DL) for stereospecific applications and utilizing the scaffold in solid-phase peptide synthesis (SPPS) for creating high-affinity peptidomimetics.

Strategic Application: The "DL" Challenge & Chiral Resolution

While the DL-racemate is cost-effective for initial library screening, high-affinity peptidomimetics typically require pure enantiomers (usually L). Chemical resolution is often inefficient; therefore, we utilize an Enzymatic Kinetic Resolution protocol.

Protocol A: Enzymatic Resolution of N-Boc-3,5-dibromo-DL-Phe

Objective: Isolate pure L-isomer via stereoselective hydrolysis of the ester.

Reagents:

-

Substrate: N-Boc-3,5-dibromo-DL-phenylalanine methyl ester (synthesized via standard methylation if starting from acid).

-

Enzyme: Alcalase (Subtilisin Carlsberg) or

-Chymotrypsin (immobilized preferred). -

Solvent: Phosphate Buffer (pH 7.5) / Acetone (80:20 v/v).

Workflow:

-

Preparation: Dissolve 10 mmol of the racemic methyl ester in 20 mL acetone. Add 80 mL of 0.1 M phosphate buffer (pH 7.5).

-

Hydrolysis: Add 50 mg of Alcalase. Stir vigorously at 35°C.

-

pH Stat: Monitor pH continuously. Maintain pH 7.5 by automatic addition of 1 M NaOH.

-

Termination: Stop reaction when NaOH consumption indicates 50% conversion (theoretical maximum for resolution).

-

Separation:

-

Extract the unreacted D-ester with ethyl acetate (Organic Phase).

-

Acidify the aqueous phase to pH 2.0 with 1 M HCl.

-

Extract the resolved L-acid (N-Boc-3,5-dibromo-L-Phe) with ethyl acetate.

-

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA).

Figure 1: Kinetic resolution workflow separating the biologically relevant L-isomer from the D-isomer ester.

Core Protocol: On-Resin Late-Stage Diversification

The 3,5-dibromo motif allows for the construction of "Biaryl Stapled Peptides." The following protocol describes a Suzuki-Miyaura Cross-Coupling performed directly on the solid phase. This is superior to solution phase synthesis as it prevents catalyst trapping and simplifies purification.

Protocol B: Solid-Phase Suzuki-Miyaura Coupling

Objective: Functionalize the 3,5-positions of the phenylalanine ring with aryl boronic acids to increase potency or lock conformation.

Reagents:

-

Resin: Rink Amide resin loaded with peptide containing N-Boc-3,5-dibromo-Phe.

-

Catalyst: Pd(PPh

) -

Base: 2 M Na

CO -

Solvent: DME (Dimethoxyethane) / Water (9:1).

-

Reactant: Aryl Boronic Acid (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid).

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell 100 mg of peptide-resin in DME for 30 mins under Argon.

-

Critical: Ensure the N-terminus is Fmoc-protected or Acetylated. The Boc group on the scaffold is stable, but free amines can poison the Pd catalyst.

-

-

Catalyst Activation (The "Inert" Box):

-

In a separate vial, dissolve Aryl Boronic Acid (5 eq) and Pd(PPh

) -

Note: Oxygen is the enemy. Sparge solvents with Argon for 15 mins prior to mixing.

-

-

Coupling Reaction:

-

Add the catalyst/boronic acid solution to the resin.

-

Add 2 M Na

CO -

Heat to 80°C for 12 hours under inert atmosphere (sealed vessel).

-

-

Washing (Metal Removal):

-

Drain solvent.

-

Wash sequence: DME (3x), Water (3x), DMF (3x), DCM (3x).

-

Scavenger Wash: Wash with 0.05 M Sodium Diethyldithiocarbamate in DMF (3x 5 mins) to remove residual Palladium (appears as black/grey precipitate).

-

-

Cleavage & Analysis:

Data Table: Optimization of Coupling Conditions

| Parameter | Standard Condition | Optimized Condition (High Yield) | Rationale |

| Catalyst | Pd(OAc) | Pd(PPh | Tetrakis provides better stability for aryl bromides on resin. |

| Base | K | Na | Carbonate is milder, preventing premature Fmoc removal or racemization. |

| Temp | 60°C | 80°C | Steric hindrance of 3,5-dibromo positions requires higher activation energy. |

| Time | 4 hours | 12 hours | Diffusion into solid support is the rate-limiting step. |

Mechanistic Insight: Halogen Bonding & Bioactivity

Why use the 3,5-dibromo scaffold if you aren't cross-coupling? The bromine atoms themselves act as functional pharmacophores.

Halogen Bonding (XB)

Unlike hydrogen bonds where the interaction is electrostatic/covalent sharing, Halogen Bonding involves the

-

Target: Backbone Carbonyls (C=O) of the receptor.

-

Geometry: Strictly linear (C-Br

O angle -

Application: Use 3,5-dibromo-Phe to replace Phe or Tyr in binding pockets where a hydrophobic cleft contains a "buried" water or carbonyl. The Br atom can displace the high-energy water molecule.

Intrinsic Bioactivity

Research indicates that 3,5-dibromo-L-phenylalanine itself modulates glutamatergic transmission:[3][4][5]

-

NMDA Receptors: Partial Agonist.[4]

-

AMPA Receptors: Antagonist.

-

Implication: Peptides containing this scaffold may possess intrinsic neuroactive properties, requiring careful control screening against CNS targets.

Figure 2: The dual utility of the scaffold in chemical diversification and direct pharmacological interaction.

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.

-

Wang, K., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[6] Catalysts, 7(12), 367.

-

Yarotskyy, V., et al. (2005). "Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine."[3][5] Molecular Pharmacology, 67(5), 1648–1654.

- Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a useful strategy for the synthesis of unnatural amino acids." Bioorganic & Medicinal Chemistry Letters, 15(18), 4039-4043.

Sources

- 1. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Unlocking Molecular Diversity: A Guide to the Palladium-Catalyzed Modification of N-Boc-3,5-dibromo-DL-phenylalanine

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Non-canonical amino acids serve as powerful building blocks for this purpose, offering a gateway to novel peptides, peptidomimetics, and small molecules with tailored properties. Among these, N-Boc-3,5-dibromo-DL-phenylalanine stands out as a particularly versatile trifunctional scaffold. Its structure combines a protected amino acid backbone with two chemically distinct, yet sterically similar, bromine atoms on the phenyl ring. These bromine atoms serve as reactive handles for palladium-catalyzed cross-coupling reactions, enabling the programmed, site-selective introduction of a wide array of substituents.

This guide provides an in-depth exploration of the palladium-catalyzed modification of this valuable substrate. We will move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic rationale. The protocols herein are designed to be self-validating systems, grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Core Concept: The Palladium(0) Catalytic Cycle

The power of palladium-catalyzed cross-coupling lies in its predictable and efficient catalytic cycle.[1] While specific reaction classes have unique features, the fundamental mechanism provides a unifying logic.[2] The cycle is generally understood to proceed through three key stages:

-

Oxidative Addition: The active catalyst, a low-valent Palladium(0) species, inserts into the carbon-bromine (C-Br) bond of the phenylalanine substrate. This step forms a new, higher-valent Palladium(II) intermediate.[3]

-

Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this stage, the new substituent is transferred to the palladium center. For a Suzuki coupling, this involves an organoboron reagent; for a Sonogashira, a copper acetylide; and for a Buchwald-Hartwig, the coordination and subsequent deprotonation of an amine.[2][4]

-

Reductive Elimination: The two organic partners—the phenylalanine backbone and the newly introduced substituent—couple together, forming a new carbon-carbon or carbon-nitrogen bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3]

Understanding this cycle is critical for troubleshooting and optimizing reactions. For instance, the choice of ligand profoundly influences the rates of oxidative addition and reductive elimination, while the base is crucial for facilitating the transmetalation or deprotonation step.[5]

Sources

Application Notes & Protocols: Late-Stage Functionalization of Peptides Containing 3,5-Dibromo-Phenylalanine

Introduction: The Power of Late-Stage Functionalization

In modern drug discovery and chemical biology, peptides have emerged as highly specific and potent therapeutic agents. However, natural peptide sequences often require modification to enhance their pharmacokinetic profiles, stability, and biological activity. Late-stage functionalization (LSF) provides a powerful strategy to chemically modify complex peptides after their synthesis, enabling the rapid generation of diverse analog libraries from a common precursor.[1][2][3][4] This approach accelerates structure-activity relationship (SAR) studies and allows for the introduction of functionalities that would not be compatible with standard solid-phase peptide synthesis (SPPS).

The unnatural amino acid 3,5-dibromo-L-phenylalanine (Br₂Phe) is an exceptionally versatile building block for LSF. Its two bromine atoms on the phenyl ring serve as orthogonal chemical handles for a variety of palladium-catalyzed cross-coupling reactions.[5][6][7] The C-Br bond is significantly more reactive than C-Cl bonds in these reactions, allowing for milder conditions that are compatible with sensitive peptide substrates.[8] This note provides a comprehensive guide to incorporating Br₂Phe into peptides and leveraging its unique reactivity for diversification through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Incorporating 3,5-Dibromo-Phenylalanine into Peptides

The foundation of this methodology is the successful synthesis of the peptide scaffold. This requires the use of Nα-Fmoc-protected L-3,5-dibromophenylalanine (Fmoc-L-Br₂Phe-OH), which is commercially available or can be synthesized.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Standard Fmoc-SPPS is the method of choice for generating peptides containing Br₂Phe.[9][10] The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for sequential amino acid addition.[9][11][12]

Workflow for SPPS Incorporation of Br₂Phe:

Caption: Standard Fmoc-SPPS cycle for incorporating Br₂Phe.

Detailed Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[11][12]

-

Washing: Wash the resin thoroughly with DMF (5x) followed by dichloromethane (DCM) (3x) and DMF (3x) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-L-Br₂Phe-OH (3 eq.) with a coupling reagent such as HATU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion with a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection & Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[13]

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final Br₂Phe-containing peptide.

Palladium-Catalyzed Late-Stage Functionalization

The dibrominated phenyl ring of the incorporated Br₂Phe residue is a versatile platform for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse chemical moieties onto the peptide scaffold.[5][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[14][15][16] This reaction is highly valued for its mild conditions and tolerance of various functional groups, making it ideal for complex biomolecules like peptides.[15]

Caption: Experimental workflow for Suzuki-Miyaura coupling on a peptide.

Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vial, dissolve the Br₂Phe-containing peptide (1 equiv.) in a degassed mixture of an aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0) and an organic co-solvent (e.g., acetonitrile or DMF).[8][15]

-

Reagent Addition: Add the aryl boronic acid (2-5 equiv. per bromine). Subsequently, add the palladium catalyst (e.g., Na₂PdCl₄ or a pre-catalyst, 10-20 mol%) and a suitable water-soluble ligand (e.g., SPhos, XPhos, 1.2 eq. relative to Pd). Finally, add a base (e.g., K₂CO₃ or Cs₂CO₃, 5-10 equiv.).

-

Degassing: Seal the vial and thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent catalyst oxidation.

-

Reaction: Heat the mixture to 40-65°C for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. A thiol-based scavenger can be added to bind residual palladium.[17] Acidify the mixture with dilute TFA, filter, and purify the product by RP-HPLC.

Table 1: Example Suzuki-Miyaura Reaction Conditions & Outcomes

| Boronic Acid Partner | Pd Catalyst (mol%) | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Na₂PdCl₄ (15) | SPhos | K₂CO₃ | 60 | 4 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | XPhos | Cs₂CO₃ | 50 | 6 | 70-80 |

| 3-Pyridylboronic acid | Na₂PdCl₄ (20) | SPhos | K₂CO₃ | 65 | 4 | 60-70 |

Causality: The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos stabilize the Pd(0) active species and promote efficient oxidative addition and reductive elimination steps.[18] The aqueous buffer system is essential for peptide solubility, while the organic co-solvent helps dissolve the other reagents.[15]

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is invaluable for introducing alkyne handles, which can be further modified via "click" chemistry.[8][17][19]

Protocol for Sonogashira Coupling:

-

Reaction Setup: Dissolve the Br₂Phe-peptide (1 equiv.) in a degassed solvent mixture, typically DMF/water or MeCN/water.[8]

-

Reagent Addition: Add the terminal alkyne (5-10 equiv.), a palladium catalyst (e.g., [PdCl₂(MeCN)₂], 15 mol%), a ligand (e.g., sXPhos, 18 mol%), a copper(I) co-catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., Cs₂CO₃ or Et₃N, 6-10 equiv.).[8][20]

-

Degassing: Ensure the system is under an inert atmosphere (Argon).

-

Reaction: Heat the reaction to 65°C for 2-4 hours.[17] Temperatures above 80°C may lead to peptide degradation.[17]

-

Work-up and Purification: Quench the reaction with a palladium scavenger like mercaptopropionic acid.[17] Purify directly by RP-HPLC.

Causality: The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle generates a copper(I) acetylide intermediate that undergoes transmetalation with the palladium complex.[21] The base is required to deprotonate the terminal alkyne.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the aromatic ring.[22][23] This transformation significantly expands the chemical space accessible for peptide modification.

Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, dissolve the Br₂Phe-peptide (1 equiv.) in an anhydrous, aprotic solvent like dioxane or toluene.

-

Reagent Addition: Add the amine coupling partner (1.5-3 equiv.). Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 5-10 mol%), a sterically hindered phosphine ligand (e.g., X-Phos or BINAP, 1.2 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 3-5 equiv.).[18][22]

-

Reaction: Heat the sealed reaction vial to 80-110°C for 4-18 hours.

-

Work-up and Purification: Cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts. Concentrate the filtrate and purify by RP-HPLC.

Causality: This reaction's mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[22][24] The use of sterically hindered ligands is critical to facilitate the reductive elimination step.[23]

Characterization

Successful functionalization must be confirmed through rigorous analytical techniques.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring reaction progress and confirming the mass of the final product. A successful coupling will show a clear mass shift corresponding to the addition of the new group and the loss of one or two bromine atoms.

-

RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Used for both purification and purity assessment. Functionalized peptides will typically have a different retention time compared to the starting material.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: For more detailed structural confirmation, ¹H and ¹³C NMR can provide definitive evidence of the new bond formation and substitution pattern on the aromatic ring.

Conclusion

The incorporation of 3,5-dibromo-phenylalanine into peptides provides a robust and versatile platform for late-stage functionalization. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly access a vast array of structurally diverse peptide analogs. The protocols outlined in this note serve as a validated starting point for drug development professionals and scientists to explore novel peptide modifications, accelerating the discovery of next-generation peptide therapeutics.

References

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ResearchGate. Available at: [Link]

-

Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry. Available at: [Link]

-